
3-Bromo-4-methoxyoxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-4-methoxyoxolane: is an organic compound with the molecular formula C5H9BrO2 It is a derivative of oxolane, where a bromine atom is substituted at the third position and a methoxy group at the fourth position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-methoxyoxolane typically involves the bromination of 4-methoxyoxolane. One common method is to start with 4-methoxyoxolane and subject it to bromination using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and minimize side reactions.
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This involves using continuous flow reactors to maintain consistent reaction conditions and employing purification techniques such as distillation or recrystallization to isolate the desired product. The use of environmentally friendly solvents and reagents is also considered to minimize waste and reduce environmental impact.
化学反应分析
Types of Reactions: 3-Bromo-4-methoxyoxolane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding oxolane derivative.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like tetrahydrofuran (THF).
Major Products:
Substitution Reactions: Products include azidooxolane, thiocyanatooxolane, and methoxyoxolane derivatives.
Oxidation Reactions: Products include this compound aldehyde and this compound carboxylic acid.
Reduction Reactions: Products include 3-bromooxolane.
科学研究应用
3-Bromo-4-methoxyoxolane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: It is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 3-Bromo-4-methoxyoxolane involves its interaction with various molecular targets. The bromine atom and methoxy group confer unique reactivity, allowing it to participate in nucleophilic substitution and oxidative addition reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical synthesis.
相似化合物的比较
3-Bromo-4-methylaniline: This compound has a similar bromine substitution but differs in the presence of a methyl group instead of a methoxy group.
3-Bromo-4-methoxypyridine: Similar in structure but contains a pyridine ring instead of an oxolane ring.
3-Bromo-4-methoxythiophene: Contains a thiophene ring, offering different electronic properties compared to oxolane.
Uniqueness: 3-Bromo-4-methoxyoxolane is unique due to its combination of a bromine atom and a methoxy group on an oxolane ring. This specific arrangement provides distinct reactivity and properties, making it valuable for targeted applications in synthesis and research.
属性
分子式 |
C5H9BrO2 |
|---|---|
分子量 |
181.03 g/mol |
IUPAC 名称 |
3-bromo-4-methoxyoxolane |
InChI |
InChI=1S/C5H9BrO2/c1-7-5-3-8-2-4(5)6/h4-5H,2-3H2,1H3 |
InChI 键 |
QQHVSLOXBBZGPI-UHFFFAOYSA-N |
规范 SMILES |
COC1COCC1Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate](/img/structure/B13171526.png)
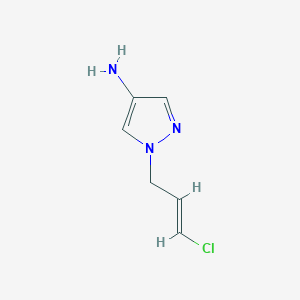

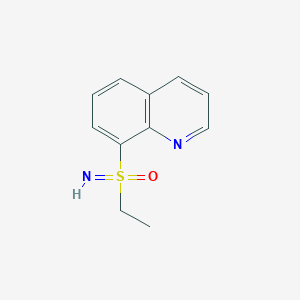
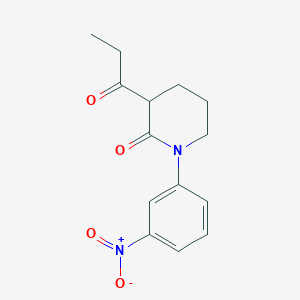
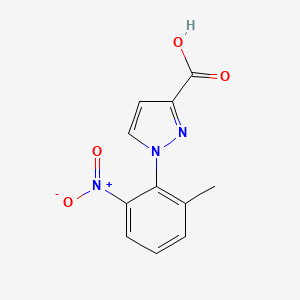
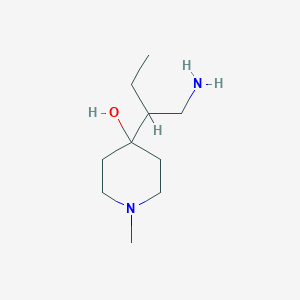
![4-[(4-Isopropylbenzoyl)amino]butanoic acid](/img/structure/B13171568.png)

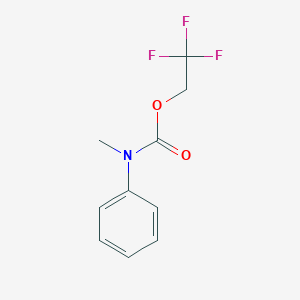
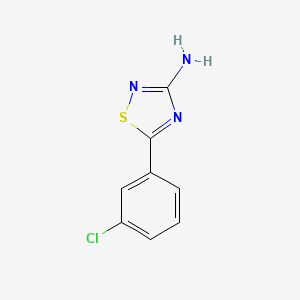

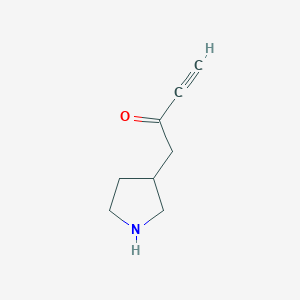
![3-{3-Azabicyclo[3.1.0]hexan-3-yl}-2,2-difluoropropan-1-amine](/img/structure/B13171599.png)
